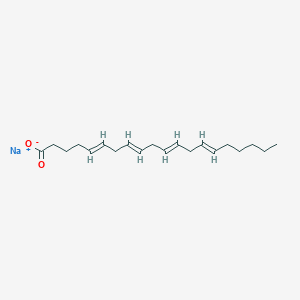
sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate involves specific chemical reactions and conditions. One common method includes the reaction of methane with sulfuryl chloride in a radical reaction, producing methanesulfonyl chloride as an intermediate. This intermediate can then undergo further reactions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons .
Scientific Research Applications
sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophiles in various chemical and biological systems. This interaction can lead to the formation of new chemical bonds and the alteration of molecular structures .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate include:
- Methanesulfonyl chloride
- Methanesulfonic acid
- Sulfuryl chloride
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6+,10-9+,13-12+,16-15+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMGAAYEUNWXSI-RNQKAMQASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














